7-(2-Cyano-5-oxocyclopentyl)heptanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2-Cyano-5-oxocyclopentyl)heptanoic acid is a chemical compound with the molecular formula C₁₃H₁₉NO₃ and a molecular weight of 237.295 g/mol This compound features a cyclopentane ring substituted with a cyano group and a ketone, along with a heptanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Cyano-5-oxocyclopentyl)heptanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile under thermal or catalytic conditions.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanide source, such as sodium cyanide or potassium cyanide.
Oxidation to Form the Ketone: The ketone group can be introduced through oxidation reactions using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Attachment of the Heptanoic Acid Chain: The heptanoic acid chain can be attached through esterification or amidation reactions, followed by hydrolysis to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
7-(2-Cyano-5-oxocyclopentyl)heptanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the ketone group to an alcohol or the cyano group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), or hydrogen peroxide (H₂O₂).
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), or catalytic hydrogenation.
Substitution: Sodium cyanide (NaCN), potassium cyanide (KCN), or halogenating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
7-(2-Cyano-5-oxocyclopentyl)heptanoic acid has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 7-(2-Cyano-5-oxocyclopentyl)heptanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes, such as succinate dehydrogenase, by binding to the active site and disrupting the enzyme’s function. This inhibition can affect cellular respiration and energy production, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Cyano-5-oxopentanoic acid: A structurally related compound with similar functional groups but a shorter carbon chain.
Cyclopentaneheptanoic acid: Lacks the cyano and ketone groups but shares the cyclopentane and heptanoic acid moieties.
Uniqueness
7-(2-Cyano-5-oxocyclopentyl)heptanoic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its cyano and ketone groups, along with the cyclopentane ring, make it a versatile compound for various applications in research and industry .
Properties
CAS No. |
202406-92-6 |
---|---|
Molecular Formula |
C13H19NO3 |
Molecular Weight |
237.29 g/mol |
IUPAC Name |
7-(2-cyano-5-oxocyclopentyl)heptanoic acid |
InChI |
InChI=1S/C13H19NO3/c14-9-10-7-8-12(15)11(10)5-3-1-2-4-6-13(16)17/h10-11H,1-8H2,(H,16,17) |
InChI Key |
FIQRNTLVJROGQW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C(C1C#N)CCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.